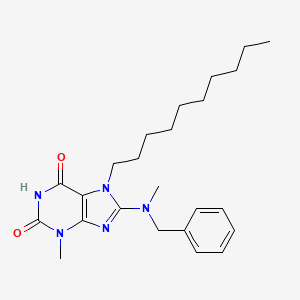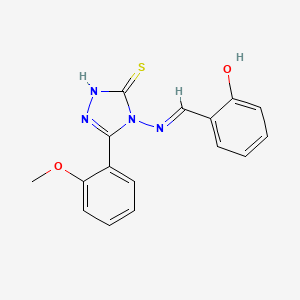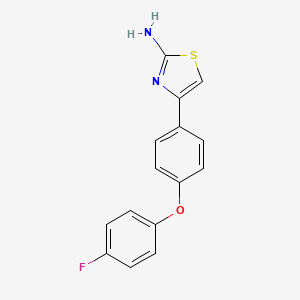
NHS-dPEG(R)4-(m-dPEG(R)8)3-ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NHS-dPEG®4-(m-dPEG®8)3-ester is a specialized compound used in various scientific and industrial applications. It is a branched polyethylene glycol (PEG) derivative with a core structure that includes N-hydroxysuccinimide (NHS) ester and multiple discrete PEG (dPEG) chains. This compound is known for its hydrophilicity, non-immunogenicity, and ability to modify small molecules, peptides, proteins, and functionalized surfaces .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NHS-dPEG®4-(m-dPEG®8)3-ester involves the activation of the carboxyl terminus of the dPEG spacer with N-hydroxysuccinimide (NHS). The reaction typically occurs at a pH range of 7.0 to 7.5, where the NHS ester reacts optimally with free amines . The rate of hydrolysis of the active ester to the carboxylic acid accelerates with increasing pH .
Industrial Production Methods
Industrial production of NHS-dPEG®4-(m-dPEG®8)3-ester involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability and prevent hydrolysis .
化学反応の分析
Types of Reactions
NHS-dPEG®4-(m-dPEG®8)3-ester primarily undergoes substitution reactions, where the NHS ester reacts with amines to form stable amide bonds . This reaction is commonly used for the modification of biomolecules and surfaces.
Common Reagents and Conditions
The reaction with amines is typically carried out in an aqueous or organic solvent at a pH of 7.0 to 7.5 . Common reagents include primary and secondary amines, which react with the NHS ester to form amide bonds .
Major Products Formed
The major products formed from the reaction of NHS-dPEG®4-(m-dPEG®8)3-ester with amines are amide-linked conjugates. These conjugates can be used for various applications, including drug delivery, surface modification, and bioconjugation .
科学的研究の応用
NHS-dPEG®4-(m-dPEG®8)3-ester has a wide range of scientific research applications, including:
作用機序
The mechanism of action of NHS-dPEG®4-(m-dPEG®8)3-ester involves the formation of stable amide bonds with amines. The NHS ester reacts with free amines on biomolecules or surfaces, resulting in the covalent attachment of the dPEG chains. This modification enhances the hydrophilicity, reduces immunogenicity, and increases the stability of the conjugates .
類似化合物との比較
NHS-dPEG®4-(m-dPEG®8)3-ester is unique due to its branched structure and multiple dPEG chains, which provide enhanced properties compared to linear PEG derivatives. Similar compounds include:
m-dPEG®4-NHS ester: A linear PEG derivative with a single NHS ester group.
m-dPEG®8-NHS ester: Another linear PEG derivative with a longer PEG chain.
NHS-dPEG®4-(m-dPEG®12)3-ester: A branched PEG derivative with longer dPEG chains.
These compounds differ in their PEG chain length and branching, which affect their solubility, hydrodynamic volume, and reactivity.
特性
分子式 |
C84H158N6O40 |
|---|---|
分子量 |
1892.2 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate |
InChI |
InChI=1S/C84H158N6O40/c1-99-25-28-107-41-44-115-55-58-121-67-70-124-64-61-118-52-49-112-38-33-104-22-14-86-77(92)9-18-127-73-84(74-128-19-10-78(93)87-15-23-105-34-39-113-50-53-119-62-65-125-71-68-122-59-56-116-45-42-108-29-26-100-2,75-129-20-11-79(94)88-16-24-106-35-40-114-51-54-120-63-66-126-72-69-123-60-57-117-46-43-109-30-27-101-3)89-80(95)12-17-102-31-36-110-47-48-111-37-32-103-21-13-85-76(91)5-4-6-83(98)130-90-81(96)7-8-82(90)97/h4-75H2,1-3H3,(H,85,91)(H,86,92)(H,87,93)(H,88,94)(H,89,95) |
InChIキー |
BZPDKHSGZWBKIF-UHFFFAOYSA-N |
正規SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride](/img/structure/B12043873.png)




![1,2-Dihydro-6-hydroxy-4-oxo-N-2-pyrazinyl-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12043888.png)
![8-[benzyl(methyl)amino]-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043891.png)

![8-chloro-1,3-dimethyl-9-[2-(4-methylphenyl)-2-oxoethyl]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B12043907.png)
